molecular formula C10H17NO3S B2834966 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one CAS No. 2224299-91-4

1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one

Cat. No. B2834966
CAS RN: 2224299-91-4
M. Wt: 231.31
InChI Key: GSFIYNKFWGTFAY-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one, also known as EMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMPT is a member of the thiazinanone family of compounds and has a unique chemical structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways.
Biochemical and Physiological Effects:
1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can inhibit the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in various cell types. In vivo studies have shown that 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized in terms of its chemical and physical properties. Additionally, 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has a wide range of potential applications, making it a versatile compound for research. However, there are also limitations to using 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions for research on 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one. One area of focus is the development of 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of focus is the development of 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one-based pesticides and fungicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one and its potential side effects in humans. Overall, 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can be synthesized through a multistep process that involves the reaction of 2-methyl-4,5-dioxothiazolidine-3-carboxylic acid with ethyl bromoacetate, followed by the addition of methylamine and subsequent cyclization. The resulting product is 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one, which can be purified through recrystallization.

Scientific Research Applications

1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In material science, 1-(2-Ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

1-(2-ethyl-6-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-4-9-7-11(10(12)5-2)6-8(3)15(9,13)14/h5,8-9H,2,4,6-7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFIYNKFWGTFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC(S1(=O)=O)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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